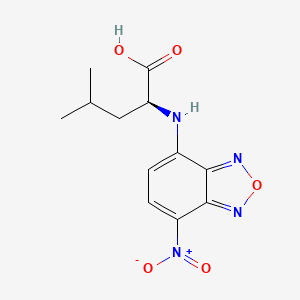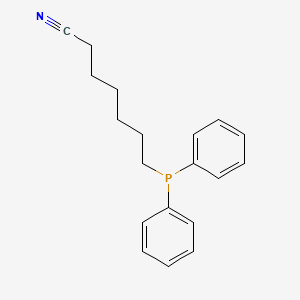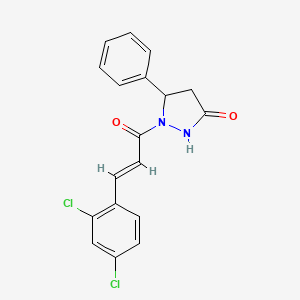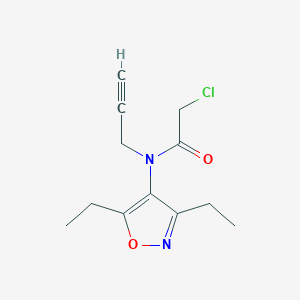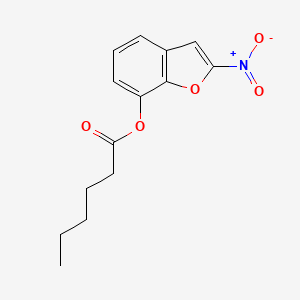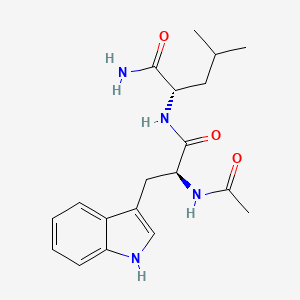
N-Acetyl-L-tryptophyl-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide is a complex organic compound featuring an indole ring, an acetamido group, and a propanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of indole derivatives and acetamido compounds. The process often requires the use of Brønsted or Lewis acids as catalysts to facilitate nucleophilic substitution reactions . The reaction conditions may include controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide is unique due to its specific structure, which combines an indole ring with acetamido and propanamido groups.
Properties
CAS No. |
65356-77-6 |
|---|---|
Molecular Formula |
C19H26N4O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C19H26N4O3/c1-11(2)8-16(18(20)25)23-19(26)17(22-12(3)24)9-13-10-21-15-7-5-4-6-14(13)15/h4-7,10-11,16-17,21H,8-9H2,1-3H3,(H2,20,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
InChI Key |
SGAAOYUCGFUGES-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


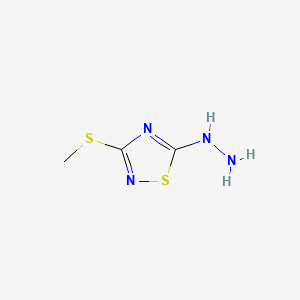
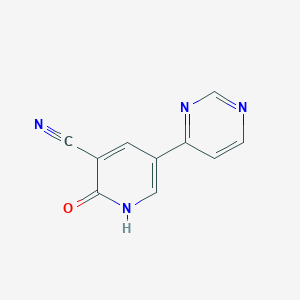
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
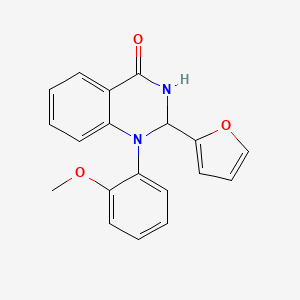
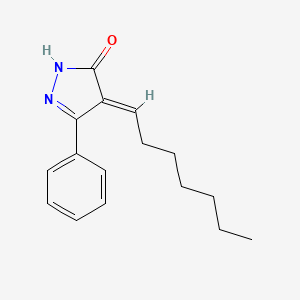
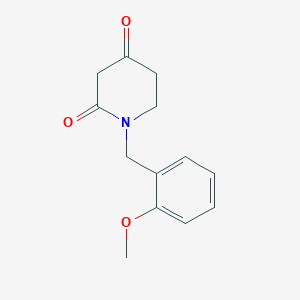
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
